molecular formula C21H28ClN3O4 B13735146 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate CAS No. 20887-36-9

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate

Cat. No.: B13735146
CAS No.: 20887-36-9
M. Wt: 421.9 g/mol
InChI Key: IUKDXQVEWQGWEJ-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the quinazolinone class. This compound is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Diethylaminoacetyl Group: The diethylaminoacetyl group is introduced through acylation reactions using diethylaminoacetyl chloride.

    Attachment of the p-Methoxyphenyl Group: The p-methoxyphenyl group is attached via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

    Hydration: The compound is then hydrated to form the hydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinazolinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinazolinone, 2,3-dihydro-1-(acetyl)-3-(p-methoxyphenyl)-
  • 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(phenyl)-

Uniqueness

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is unique due to the presence of the diethylaminoacetyl and p-methoxyphenyl groups, which confer distinct pharmacological properties compared to other quinazolinone derivatives.

Properties

CAS No.

20887-36-9

Molecular Formula

C21H28ClN3O4

Molecular Weight

421.9 g/mol

IUPAC Name

1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride

InChI

InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2

InChI Key

IUKDXQVEWQGWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl

Origin of Product

United States

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